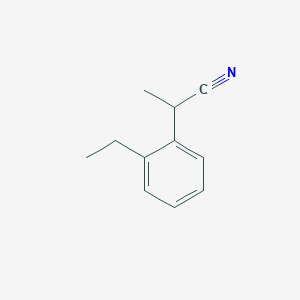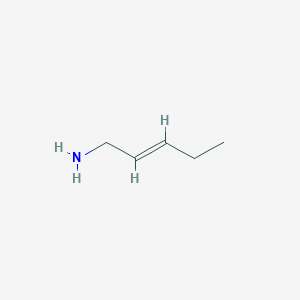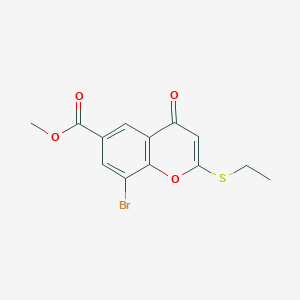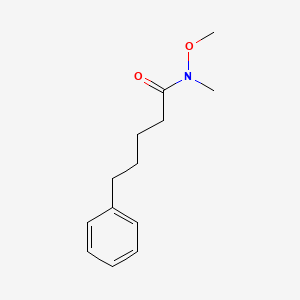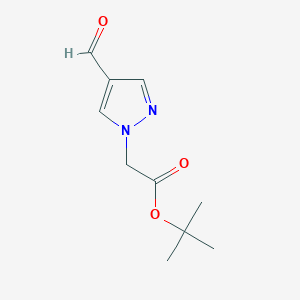
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate: is an organic compound that features a pyrazole ring substituted with a formyl group and an ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate typically involves the reaction of pyrazole derivatives with tert-butyl bromoacetate under basic conditions. The formyl group can be introduced via Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with optimizations for cost, efficiency, and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The formyl group in tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and can be used in various coupling reactions .
Biology: In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays. Its derivatives may exhibit biological activity, making it a candidate for drug discovery.
Medicine: The pyrazole ring is a common motif in many drugs, and modifications of this compound could lead to new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function. The ester group can undergo hydrolysis, releasing the active pyrazole derivative .
Comparación Con Compuestos Similares
- Tert-butyl 2-(4-formylimidazol-1-yl)acetate
- Tert-butyl 2-(4-formyltriazol-1-yl)acetate
- Tert-butyl 2-(4-formylthiazol-1-yl)acetate
Comparison: tert-butyl 2-(4-formyl-1H-pyrazol-1-yl)acetate is unique due to the presence of the pyrazole ring, which imparts specific electronic and steric properties. Compared to imidazole and triazole derivatives, pyrazole compounds often exhibit different reactivity and biological activity. The formyl group in the pyrazole ring can participate in unique reactions that are not possible with other heterocycles .
Propiedades
Fórmula molecular |
C10H14N2O3 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-formylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C10H14N2O3/c1-10(2,3)15-9(14)6-12-5-8(7-13)4-11-12/h4-5,7H,6H2,1-3H3 |
Clave InChI |
SJNAMOCXEOEILI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C=C(C=N1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

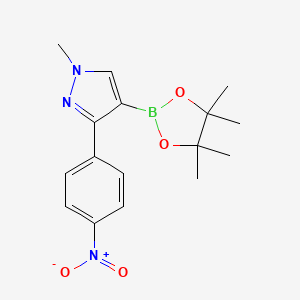
![9-(3-Methyl-2-butenyl)-9-bora-bicyclo[3.3.1]nonane](/img/structure/B8634795.png)
![3-(3-Bromophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B8634802.png)
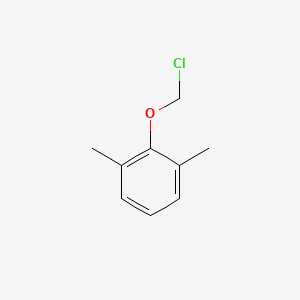
![3-[(3-Chloropropyl)thio]-4-methyl-5-(4-methyl-1,3-oxazol-5-yl)-4H-1,2,4-triazole](/img/structure/B8634826.png)
![Methyl 2-[2-(2-methoxy-2-oxoethyl)sulfanylethylsulfanyl]acetate](/img/structure/B8634830.png)
